N-(4-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
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Overview
Description
“N-(4-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” typically involves multi-step organic reactions. The process may start with the bromination of aniline to form 4-bromoaniline, followed by acylation to introduce the acetamido group. The triazine ring is then constructed through cyclization reactions involving appropriate precursors. The final step involves the formation of the sulfanylacetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazine ring or the acetamido group, potentially leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of triazine compounds have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The specific compound may exhibit similar biological activities.
Medicine
Medicinal applications of triazine derivatives include their use as therapeutic agents for treating various diseases. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, triazine compounds are used in the production of dyes, herbicides, and polymers. Their stability and reactivity make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of “N-(4-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. Typically, triazine derivatives can inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
- N-(4-Fluorophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide
Uniqueness
The uniqueness of “N-(4-Bromophenyl)-2-{[6-(2-acetamido-3-methylphenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}acetamide” lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets.
Properties
Molecular Formula |
C20H18BrN5O3S |
---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C20H18BrN5O3S/c1-11-4-3-5-15(17(11)22-12(2)27)18-19(29)24-20(26-25-18)30-10-16(28)23-14-8-6-13(21)7-9-14/h3-9H,10H2,1-2H3,(H,22,27)(H,23,28)(H,24,26,29) |
InChI Key |
LZUJXSOGCCYSOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)NC(=O)C |
Origin of Product |
United States |
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